An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA).[1] Developed in the 1940s, it was widely used as a selective herbicide to control broadleaf weeds in agriculture and forestry.[2][3] Its mechanism of action involves inducing uncontrolled and unsustainable growth in target plants, ultimately leading to their death.[4][5] Commercial production of 2,4,5-T involves the condensation of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid.[6] A significant concern with the manufacturing process is the potential for contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] Due to toxicity concerns, the use of 2,4,5-T has been discontinued (B1498344) in many countries, including the United States, where the EPA canceled all remaining uses in 1985.[2] This guide provides a detailed overview of the core physicochemical properties of 2,4,5-T, relevant experimental protocols for their determination, and a visualization of its primary signaling pathway.
Physicochemical Properties of 2,4,5-T
The following table summarizes the key physicochemical properties of 2,4,5-Trichlorophenoxyacetic acid.
| Property | Value |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)acetic acid |
| CAS Number | 93-76-5 |
| Molecular Formula | C₈H₅Cl₃O₃ |
| Molecular Weight | 255.48 g/mol [7] |
| Appearance | Colorless to tan or beige crystalline solid.[8][9] |
| Melting Point | 153-158 °C (307-316 °F).[2][7] |
| Boiling Point | Decomposes before boiling.[1][8] |
| Water Solubility | Sparingly soluble. Reported values include 150 mg/L, 238 mg/L at 30°C, and 268 mg/L at 20°C.[2][6][7] |
| Solubility in Organic Solvents | Soluble in alcohol.[7] Specific solubilities include: ethanol (B145695) (548.2 mg/L), methanol (B129727) (496 g/L), ether (243.2 mg/L), and toluene (B28343) (7.32 g/L).[10] |
| Vapor Pressure | Very low. Reported as 1 x 10⁻⁷ mmHg and 0.01 mPa at 20°C.[2][6] |
| pKa | 2.88[11] |
| Log P (Octanol-Water Partition Coefficient) | 3.23[11] |
| Specific Gravity | 1.80 g/cm³ at 20°C.[7][8] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[9]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 2,4,5-T is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][11]
-
Apparatus: The capillary tube is attached to a calibrated thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[6][9] The apparatus contains a heating block or an oil bath to ensure uniform heating.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point.[9][10]
Water Solubility Determination (Flask Method - OECD 105)
The flask method is suitable for substances with solubilities above 10⁻² g/L.[12][13]
Methodology:
-
Equilibration: An excess amount of 2,4,5-T is added to a known volume of purified water in a vessel. The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13][14] A preliminary test can help determine the approximate time needed.[12]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. Centrifugation or filtration is then used to separate the saturated aqueous solution from the excess solid.[14]
-
Analysis: The concentration of 2,4,5-T in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), gas chromatography, or UV-Vis spectrophotometry.[14]
-
Calculation: The water solubility is reported as the mass of the substance per volume of solution (e.g., in mg/L).
Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)
The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential. It is suitable for compounds with a log P value between -2 and 4.[15]
Methodology:
-
Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[16]
-
Test Preparation: A stock solution of 2,4,5-T is prepared in n-octanol. A known volume of this stock solution is added to a vessel containing a known volume of water. The volume ratios of n-octanol to water are varied in different test runs.[15]
-
Equilibration: The vessel is tightly sealed and shaken until equilibrium is reached, allowing the 2,4,5-T to partition between the two immiscible layers. The system is then centrifuged to ensure complete phase separation.[15]
-
Analysis: The concentration of 2,4,5-T in both the n-octanol and water phases is determined using an appropriate analytical method.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 2,4,5-T in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).
Mechanism of Action: Auxin Signaling Pathway
As a synthetic auxin, 2,4,5-T mimics the natural plant hormone IAA. At herbicidal concentrations, it overwhelms the plant's normal hormonal regulation, leading to a cascade of effects including epinasty (downward bending of leaves), uncontrolled cell division and elongation, and ultimately, plant death.[5][17] The core of this action is the TIR1/AFB-mediated signaling pathway.[1][18]
At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.[1][8] When high concentrations of auxin (or a synthetic mimic like 2,4,5-T) are present, auxin acts as a "molecular glue," facilitating the binding of the Aux/IAA repressors to the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[7][18][19] This interaction tags the Aux/IAA protein for degradation by the 26S proteasome.[19] The removal of the repressor allows the ARF transcription factors to activate the expression of numerous auxin-responsive genes, leading to the observed herbicidal effects.[8][19]
Caption: TIR1/AFB-mediated auxin signaling pathway initiated by 2,4,5-T.
References
- 1. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Action of 2,4,5-T and 2,4-D [chm.bris.ac.uk]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 8. Auxin - Wikipedia [en.wikipedia.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. filab.fr [filab.fr]
- 15. search.library.northwestern.edu [search.library.northwestern.edu]
- 16. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
